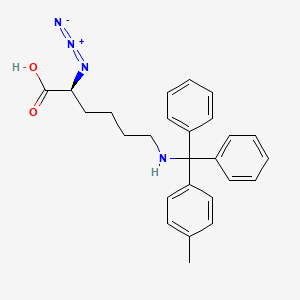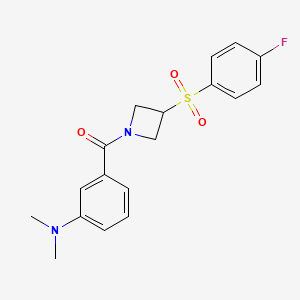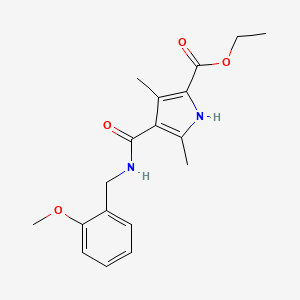
N3-L-Lys(Mtt)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3-L-Lys(Mtt)-OH, also known as N-alpha-azido-N-epsilon-Mtt-lysine, is a derivative of lysine, an essential amino acid. This compound is characterized by the presence of an azido group (N3) and a 4-methyltrityl (Mtt) protecting group attached to the lysine molecule. It is commonly used in peptide synthesis and bioconjugation due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N3-L-Lys(Mtt)-OH typically involves the protection of the lysine amino group with the Mtt group, followed by the introduction of the azido group. The process can be summarized as follows:
Protection of Lysine: The lysine molecule is reacted with 4-methyltrityl chloride in the presence of a base such as triethylamine to form N-epsilon-Mtt-lysine.
Introduction of Azido Group: The protected lysine is then treated with sodium azide in a suitable solvent like dimethylformamide (DMF) to introduce the azido group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of lysine are protected with the Mtt group using automated peptide synthesizers.
Azidation: The protected lysine is then subjected to azidation using industrial-grade sodium azide and solvents.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
N3-L-Lys(Mtt)-OH undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often used in click chemistry.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like triphenylphosphine.
Deprotection Reactions: The Mtt protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Substitution: Copper(I) catalysts are commonly used in click chemistry reactions involving the azido group.
Reduction: Triphenylphosphine in the presence of water or other reducing agents.
Deprotection: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Substitution: Formation of triazole derivatives.
Reduction: Conversion to N-epsilon-Mtt-lysine.
Deprotection: Free lysine or its derivatives.
Aplicaciones Científicas De Investigación
N3-L-Lys(Mtt)-OH has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides.
Bioconjugation: Employed in the conjugation of biomolecules due to its azido group, which can undergo click chemistry.
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.
Biological Studies: Used in the study of protein-protein interactions and enzyme mechanisms.
Mecanismo De Acción
The mechanism of action of N3-L-Lys(Mtt)-OH is primarily based on its chemical reactivity:
Azido Group: The azido group can participate in click chemistry, forming stable triazole linkages with alkynes.
Mtt Protecting Group: The Mtt group protects the lysine side chain during peptide synthesis and can be selectively removed under acidic conditions.
Comparación Con Compuestos Similares
Similar Compounds
N3-L-Lys(Boc)-OH: Similar to N3-L-Lys(Mtt)-OH but with a tert-butyloxycarbonyl (Boc) protecting group.
N3-L-Lys(Fmoc)-OH: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Mtt.
Uniqueness
This compound is unique due to the Mtt protecting group, which offers selective deprotection under mild acidic conditions, making it suitable for multi-step peptide synthesis without affecting other protecting groups.
Propiedades
IUPAC Name |
(2S)-2-azido-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-20-15-17-23(18-16-20)26(21-10-4-2-5-11-21,22-12-6-3-7-13-22)28-19-9-8-14-24(25(31)32)29-30-27/h2-7,10-13,15-18,24,28H,8-9,14,19H2,1H3,(H,31,32)/t24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXSFBJXJSKJBY-DEOSSOPVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylthiazole-4-carboxamide](/img/structure/B2746063.png)
![4-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2746064.png)




